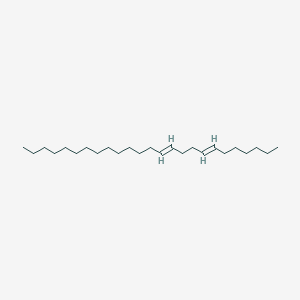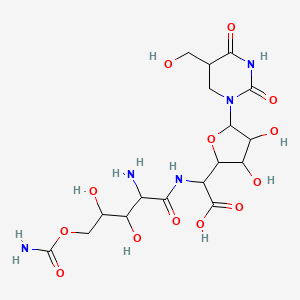
2-Cyclopropoxy-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-3-nitroaniline is an organic compound with the molecular formula C9H10N2O3 It is a derivative of aniline, where the aniline ring is substituted with a nitro group (—NO2) at the third position and a cyclopropoxy group (—O—C3H5) at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-3-nitroaniline typically involves the nitration of 2-cyclopropoxyaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (—NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the cyclopropoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products:
Reduction: 2-Cyclopropoxy-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the cyclopropoxy group.
Scientific Research Applications
2-Cyclopropoxy-3-nitroaniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-nitroaniline and its derivatives involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The cyclopropoxy group may influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its molecular pathways are essential to fully understand its effects.
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the cyclopropoxy group.
3-Nitroaniline: Similar structure but lacks the cyclopropoxy group.
4-Nitroaniline: Nitro group positioned at the fourth position, lacks the cyclopropoxy group.
Comparison: 2-Cyclopropoxy-3-nitroaniline is unique due to the presence of both the nitro and cyclopropoxy groups, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-nitroaniline |
InChI |
InChI=1S/C9H10N2O3/c10-7-2-1-3-8(11(12)13)9(7)14-6-4-5-6/h1-3,6H,4-5,10H2 |
InChI Key |
YAGHJKJDGGJCBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-](/img/structure/B14805885.png)
![(R)-(-)-1-[(S)-2-(DI(3,5-Bis-trifluoromethylphenyl)phosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B14805891.png)



 sulfide](/img/structure/B14805899.png)
![chlororuthenium(1+);[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide](/img/structure/B14805913.png)
![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)


